molecular formula C6H7NO2 B099913 1H-pyrrol-1-ylacetic acid CAS No. 19167-98-7

1H-pyrrol-1-ylacetic acid

Cat. No.: B099913
CAS No.: 19167-98-7
M. Wt: 125.13 g/mol
InChI Key: CHRZYRWWZQCZBV-UHFFFAOYSA-N
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Description

1H-pyrrol-1-ylacetic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Routes to Pyrroles and Furan Synthesis

  • A study by Friedrich, Wächtler, and Meijere (2002) explored a novel synthesis method for 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates. This method also led to the creation of substituted methyl pyrrol-1-ylacetates, showcasing the versatility of 1H-pyrrol-1-ylacetic acid derivatives in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).

Synthesis of Complex Alkaloids and Indoloisoquinolines

  • The synthesis of complex alkaloids using this compound derivatives was demonstrated by Lötter et al. (2007). They successfully synthesized indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei, highlighting the compound's application in crafting intricate molecular structures (Lötter et al., 2007).

Application in Organic Conductors

  • A study by Ho-Hoang et al. (1996) focused on the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters. These materials exhibited ionoselective or enantioselective properties, making them potentially useful in electronic applications (Ho-Hoang et al., 1996).

Corrosion Inhibition

  • Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel. Their study demonstrates the potential of this compound derivatives in industrial applications to protect metals from corrosion (Zarrouk et al., 2015).

Anion Receptors and Sensors

  • Anzenbacher et al. (2000) utilized this compound derivatives to create neutral anion receptors with enhanced affinity for anions like fluoride and chloride. This study suggests potential applications in environmental monitoring and chemical sensing (Anzenbacher et al., 2000).

Electrochemical and Spectroscopic Properties

  • Mert, Demir, and Cihaner (2013) synthesized an etheric member of N-linked polybispyrroles based on this compound. Their study focused on the electrochemical and spectroscopic properties of these compounds, indicating potential applications in electronic and sensing technologies (Mert, Demir, & Cihaner, 2013).

Antimicrobial Agents

  • Hublikar et al. (2019) synthesized novel pyrrole derivatives using (E)-methyl 1H-pyrrole-3-carboxylate and evaluated their antimicrobial activities. This study highlights the potential of this compound derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 1H-pyrrol-1-ylacetic acid .

Relevant Papers One relevant paper is “A New Pyrrole Alkaloid from Leccinum Extremiorientale” which discusses the isolation of a new pyrrole alkaloid 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid from the fruiting bodies of Leccinum extremiorientale .

Properties

IUPAC Name

2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZYRWWZQCZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287288
Record name 1h-pyrrole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19167-98-7
Record name 19167-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-pyrrole-1-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrol-1-ylacetic acid
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Record name 1H-Pyrrole-1-acetic acid
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Synthesis routes and methods I

Procedure details

To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube is added acetic acid (glacial, 300 ml) and sodium acetate (32.8g; 0.4 mole). The system is purged with nitrogen and a positive nitrogen pressure is maintained. Then glycine (15.0g; 0.2 mole) is added and the solution is heated to reflux. To the refluxing, clear solution is added 2,5-dimethoxytetrahydrofuran (29 ml, 0.2 mole) over a period of 2 - 3 minutes; refluxing is continued an additional 2 minutes. The reaction mixture is cooled in an ice bath and most of the acetic acid is removed under vacuum. The residue is taken up in water and extracted with four portions of ether. The ether extracts are washed with water, dried over anhydrous magnesium sulfate, filtered and the ether is evaporated to yield a slurry. The slurry is taken up into toluene, filtered through celite and crystallized by cooling to give 8.41g. (33.6%) of the title compound. M.P. 88°-90° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
33.6%

Synthesis routes and methods II

Procedure details

To a mixture of potassium hydroxide (16.7 g) and dry DMSO (150 mL), pyrrole (5 g) was added dropwise at 20-25° C., with stirring under nitrogen atmosphere. Stirring was continued for 1 hr at 20-25° C. Ethyl bromoacetate (24.5 g) was added dropwise at 20-25° C. and stirring was continued for 2 hr. In the reaction mixture (150 mL) DM water was added and pH was made acidic (pH=3) with 20% HCl (50 mL). The reaction mixture was extracted with diethyl ether (2×100 mL). The combined organic extract was washed with DM water (100 mL), saturated brine (100 mL) and dried over Na2SO4. The solvent was evaporated to obtain pyrrol-1-yl-acetic acid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of potassium hydroxide (16.7 g) and dry DMSO (150 mL), pyrrole (5 g) was added dropwise at 20-25° C., with stirring under nitrogen atmosphere. Stirring was continued for 1 hr at 20-25° C. Ethyl bromoacetate (24.5 g) was added dropwise at 20-25° C. and stirring was continued for 2 hr. In the reaction mixture (150 mL) DM water was added and pH was made acidic (pH=3) with 20% HCI (50 mL). The reaction mixture was extracted with diethyl ether (2×100 mL). The combined organic extract was washed with DM water (100 mL), saturated brine (100 mL) and dried over Na2SO4. The solvent was evaporated to obtain pyrrol-1-yl-acetic acid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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